5-(3-Chloropropyl)-1-cyclohexyltetrazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloropropyl)-1-cyclohexyltetrazole typically involves the reaction of 3-chloropropylamine with cyclohexyl isocyanide and sodium azide under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent quality and yield. The purification process often includes recrystallization and chromatographic techniques to remove impurities .
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloropropyl)-1-cyclohexyltetrazole undergoes various chemical reactions, including:
Substitution Reactions: The primary alkyl chloride group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substituted Tetrazoles: Formed by substitution reactions.
Oxides and Amines: Formed by oxidation and reduction reactions.
Complex Heterocycles: Formed by cyclization reactions.
Scientific Research Applications
5-(3-Chloropropyl)-1-cyclohexyltetrazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential genotoxic effects and interactions with biological molecules.
Medicine: Used in the synthesis of cilostazol, a drug used to treat intermittent claudication.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Chloropropyl)-1-cyclohexyltetrazole involves its interaction with biological molecules, particularly DNA. The primary alkyl chloride group can form covalent bonds with nucleophilic sites in DNA, leading to potential genotoxic effects. This interaction can cause DNA damage and mutations, which is why the compound is monitored as a potential genotoxic impurity in pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Used in surface modification of materials.
(3-Chloropropyl)triethoxysilane: Employed in the synthesis of silane coupling agents.
(3-Iodopropyl)trimethoxysilane: Utilized in organic synthesis and material science.
Uniqueness
5-(3-Chloropropyl)-1-cyclohexyltetrazole is unique due to its specific structure, which includes a tetrazole ring and a cyclohexyl group. This structure imparts distinct chemical properties and reactivity, making it valuable as an intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
5-(3-chloropropyl)-1-cyclohexyltetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c11-8-4-7-10-12-13-14-15(10)9-5-2-1-3-6-9/h9H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLPBIXVEVQXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90410154 | |
Record name | 5-(3-chloropropyl)-1-cyclohexyltetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90410154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73963-29-8 | |
Record name | 5-(3-chloropropyl)-1-cyclohexyltetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90410154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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